molecular formula C21H42N6O12 B13848744 Tobramycin Carbamate Acetate

Tobramycin Carbamate Acetate

Cat. No.: B13848744
M. Wt: 570.6 g/mol
InChI Key: GJKBDAFDWCBHKB-TWDWGCDDSA-N
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Description

Tobramycin Carbamate Acetate is a derivative of tobramycin, an aminoglycoside antibiotic known for its broad-spectrum antibacterial activity. This compound is synthesized to enhance the pharmacokinetic properties and stability of tobramycin, making it more effective in various therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tobramycin Carbamate Acetate is typically synthesized through the carbamoylation of tobramycin. This process involves the reaction of tobramycin with carbamoyl chloride or similar reagents under controlled conditions. The reaction is carried out in an organic solvent, such as dimethylformamide, at a temperature range of 0-25°C. The product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound involves the fermentation of Streptoalloteichus tenebrarius to produce carbamoyltobramycin, which is then hydrolyzed under alkaline conditions to yield this compound. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tobramycin Carbamate Acetate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its parent compound, tobramycin.

    Substitution: It can undergo substitution reactions where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acid chlorides are employed under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Tobramycin.

    Substitution: Various substituted carbamate derivatives.

Scientific Research Applications

Tobramycin Carbamate Acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving bacterial resistance and antibiotic efficacy.

    Medicine: Utilized in the development of new antibiotic formulations and drug delivery systems.

    Industry: Applied in the production of antimicrobial coatings and materials.

Mechanism of Action

Tobramycin Carbamate Acetate exerts its effects by binding to the 30S subunit of bacterial ribosomes, inhibiting protein synthesis. This binding disrupts the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death. The compound’s specificity for bacterial ribosomes over human ribosomes minimizes adverse effects on human cells .

Comparison with Similar Compounds

Similar Compounds

    Tobramycin: The parent compound, used widely as an antibiotic.

    Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.

    Neomycin: An aminoglycoside used for topical applications.

Uniqueness

Tobramycin Carbamate Acetate is unique due to its enhanced stability and pharmacokinetic properties compared to its parent compound, tobramycin. This makes it more effective in sustained-release formulations and targeted drug delivery systems .

Properties

Molecular Formula

C21H42N6O12

Molecular Weight

570.6 g/mol

IUPAC Name

acetic acid;[(2R,3S,4S,5R,6S)-4-amino-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,5-dihydroxyoxan-2-yl]methyl carbamate

InChI

InChI=1S/C19H38N6O10.C2H4O2/c20-3-9-8(26)2-7(23)17(32-9)34-15-5(21)1-6(22)16(14(15)29)35-18-13(28)11(24)12(27)10(33-18)4-31-19(25)30;1-2(3)4/h5-18,26-29H,1-4,20-24H2,(H2,25,30);1H3,(H,3,4)/t5-,6+,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+;/m0./s1

InChI Key

GJKBDAFDWCBHKB-TWDWGCDDSA-N

Isomeric SMILES

CC(=O)O.C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)N)O)N)O)O)O[C@@H]3[C@@H](C[C@@H]([C@H](O3)CN)O)N)N

Canonical SMILES

CC(=O)O.C1C(C(C(C(C1N)OC2C(C(C(C(O2)COC(=O)N)O)N)O)O)OC3C(CC(C(O3)CN)O)N)N

Origin of Product

United States

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